The synthesis of 3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanenitrile involves multi-step organic reactions. The general approach includes:
Specific parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity but are often proprietary or vary based on laboratory conditions.
The molecular structure of 3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanenitrile can be represented using several notations:
InChI=1S/C10H11N5O2/c1-13-8-7(9(16)14(2)10(13)17)15(6-12-8)5-3-4-11/h6H,3,5H2,1-2H3
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC#N
The compound features a purine ring system with two carbonyl groups (dioxo), a propanenitrile side chain, and two methyl groups at positions 1 and 3 of the purine ring. This structural arrangement contributes to its biological activity.
The compound may participate in various chemical reactions typical of nitriles and purine derivatives:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties.
The physical and chemical properties of 3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanenitrile include:
These properties are essential for determining the compound's suitability in different experimental settings.
3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propanenitrile has potential applications in:
The ongoing research into this compound underscores its relevance in medicinal chemistry and drug development .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2